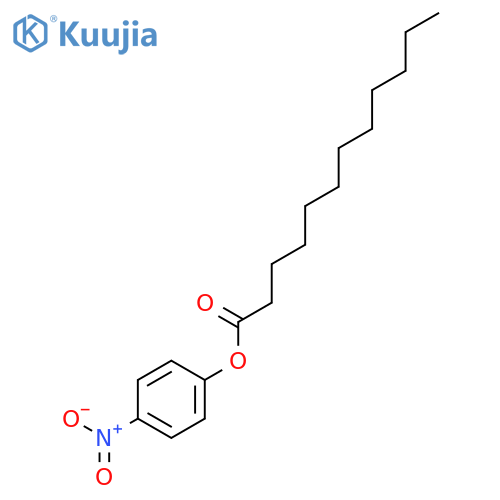Cas no 1956-11-2 (4-Nitrophenyl laurate)

4-Nitrophenyl laurate structure
商品名:4-Nitrophenyl laurate
4-Nitrophenyl laurate 化学的及び物理的性質
名前と識別子
-
- 4-Nitrophenyl dodecanoate
- 4-NITROPHENYL LAURATE
- Dodecanoic acid,4-nitrophenyl ester
- 4-Nitrophenyl laurate,Dodecanoic acid 4-nitrophenyl ester
- dodecanoic acid p-nitrophenol ester
- Lauric Acid 4-Nitrophenyl Ester
- lauric acid p-nitrophenyl ester
- p-Nitrophenyl laurate
- pNP-laurate
- (4-nitrophenyl) dodecanoate
- Dodecanoic acid 4-nitrophenyl ester
- BDBM23139
- YNGNVZFHHJEZKD-UHFFFAOYSA-N
- Dodecanoic acid, 4-nitrophenyl ester
- AX8107030
- X6666
- ST5
- 4-Nitrophenyl dodecanoate, >=98.0% (GC)
- N-4485
- EINECS 217-796-2
- MFCD00047730
- para-nitrophenyl laurate
- L0100
- CS-0142523
- 4-Nitrophenyllaurate
- HY-134459
- p-nitrophenyl dodecanoate
- AKOS015890767
- SCHEMBL1916980
- NS00046026
- BS-44051
- D91243
- DTXSID10173234
- 1956-11-2
- FT-0633938
- DB-044917
- DA-60372
- DTXCID3095725
- 4-Nitrophenyl laurate
-
- MDL: MFCD00047730
- インチ: 1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3
- InChIKey: YNGNVZFHHJEZKD-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 321.19400
- どういたいしつりょう: 321.19400834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 12
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.7
- トポロジー分子極性表面積: 72.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 45.0 to 48.0 deg-C
- PSA: 72.12000
- LogP: 5.94430
- ようかいせい: 未確定
4-Nitrophenyl laurate セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- セキュリティ用語:S22;S24/25
4-Nitrophenyl laurate 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
4-Nitrophenyl laurate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N216560-1g |
4-Nitrophenyl Laurate |
1956-11-2 | 1g |
$ 55.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N864171-25g |
4-Nitrophenyl Laurate |
1956-11-2 | >98.0%(GC) | 25g |
¥1,957.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HD689-1g |
4-Nitrophenyl laurate |
1956-11-2 | 98.0%(GC) | 1g |
¥199.0 | 2022-05-30 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XN4586-1G |
4-Nitrophenyl laurate |
1956-11-2 | ≥98% | 1g |
¥160元 | 2023-09-15 | |
| abcr | AB250200-5g |
Lauric acid 4-nitrophenyl ester, 98%; . |
1956-11-2 | 98% | 5g |
€123.60 | 2025-02-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-206925-1 g |
4-Nitrophenyl laurate, |
1956-11-2 | 1g |
¥263.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-206925A-5g |
4-Nitrophenyl laurate, |
1956-11-2 | 5g |
¥353.00 | 2023-09-05 | ||
| A2B Chem LLC | AB68137-1g |
4-Nitrophenyl laurate |
1956-11-2 | >98.0%(GC) | 1g |
$15.00 | 2024-04-20 | |
| Aaron | AR003ML1-5g |
4-Nitrophenyl dodecanoate |
1956-11-2 | 98% | 5g |
$64.00 | 2025-01-22 | |
| A2B Chem LLC | AB68137-100g |
4-Nitrophenyl laurate |
1956-11-2 | 98% | 100g |
$521.00 | 2024-04-20 |
4-Nitrophenyl laurate 関連文献
-
1. Effects of hydrophobic interaction on the kinetics of the reactions of long chain alkylamines with long chain carboxylic esters of 4-nitrophenolDavid Oakenfull J. Chem. Soc. Perkin Trans. 2 1973 1006
-
Paula Di Santo Meztler,M. Elisa Fait,M. Laura Foresti,Susana R. Morcelle Catal. Sci. Technol. 2014 4 1386
-
Nelma Gomes,Cristiana Gon?alves,Miguel García-Román,José A. Teixeira,Isabel Belo Anal. Methods 2011 3 1008
-
Yakun Fang,Yanjie Zhou,Yu Xin,Yi Shi,Zitao Guo,Youran Li,Zhenghua Gu,Zhongyang Ding,Guiyang Shi,Liang Zhang Catal. Sci. Technol. 2021 11 7386
-
Jiri Sturala,Soňa Hermanová,Lucie Artigues,Zdeněk Sofer,Martin Pumera Nanoscale 2019 11 10695
1956-11-2 (4-Nitrophenyl laurate) 関連製品
- 104809-26-9(Hexadecanoic acid 2-nitrophenylester)
- 104809-25-8(2-Nitrophenyl caprylate)
- 1956-09-8(4-Nitrophenyl decanoate)
- 1956-10-1(4-Nitrophenyl caprylate)
- 14617-86-8(p-Nitrophenyl Stearate)
- 104809-27-0(Octadecanoic acid,2-nitrophenyl ester)
- 1492-30-4(4-Nitrophenyl palmitate)
- 14617-85-7(4-Nitrophenyl Myristate)
- 2635-84-9(4-Nitrophenyl butyrate)
- 956-75-2(4-Nitrophenyl hexanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1956-11-2)4-Nitrophenyl laurate

清らかである:99%/99%
はかる:25g/100g
価格 ($):182.0/642.0